molecular formula C11H11BrF2O3 B7998869 Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate

Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate

Cat. No.: B7998869
M. Wt: 309.10 g/mol
InChI Key: ZKGNIRBMDXTQEA-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H11BrF2O3 and a molecular weight of 309.1 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate typically involves the reaction of 3-bromo-5,6-difluorophenol with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or reduced esters.

Scientific Research Applications

Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-bromo-4,5-difluoro-phenoxy)propanoate
  • Ethyl 3-(3-chloro-5,6-difluoro-phenoxy)propanoate
  • Ethyl 3-(3-bromo-5,6-dichloro-phenoxy)propanoate

Uniqueness

Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Ethyl 3-(3-bromo-5,6-difluoro-phenoxy)propanoate is a synthetic compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₃BrF₂O₃ and a molecular weight of approximately 337.16 g/mol. The compound features a propanoate backbone with a phenoxy group that is substituted with bromine and difluorine atoms, which may influence its biological interactions and reactivity.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit various enzymes involved in disease processes. For instance, studies on related phenoxyacetamide scaffolds have shown that they can inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for bacterial virulence . This inhibition was measured through secretion assays that evaluate the hydrolysis of chromogenic substrates.
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity. Research indicates that similar compounds can act as selective cyclooxygenase (COX) inhibitors, which are important targets in the treatment of inflammatory diseases . The presence of halogen substituents like bromine and fluorine may enhance this activity by increasing lipophilicity and modifying binding interactions with the COX enzymes.

Case Studies

  • Study on T3SS Inhibition : A study demonstrated that certain derivatives based on the phenoxyacetamide structure could effectively inhibit T3SS-mediated secretion without significantly affecting bacterial growth rates. This selectivity indicates a potential therapeutic window for treating infections caused by Pseudomonas aeruginosa while minimizing impacts on normal flora .
  • Cytotoxicity Assessments : In vitro tests have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives with similar structural motifs were shown to exhibit cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, indicating that this compound may also possess anticancer properties .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential COX inhibitor
Phenoxyacetamide DerivativesInhibits T3SS in Pseudomonas aeruginosa
Benzoxazole DerivativesCytotoxic to MCF-7 and HCT-116 cells

Properties

IUPAC Name

ethyl 3-(5-bromo-2,3-difluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O3/c1-2-16-10(15)3-4-17-9-6-7(12)5-8(13)11(9)14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGNIRBMDXTQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C(=CC(=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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